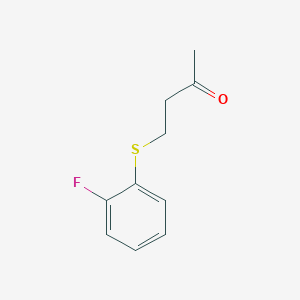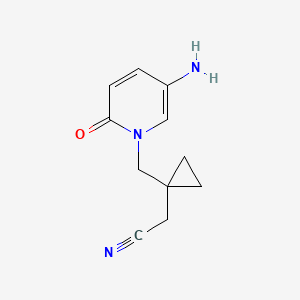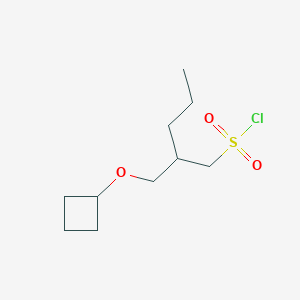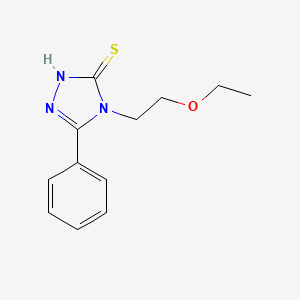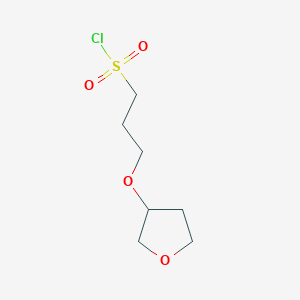
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO4S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a tetrahydrofuran ring through a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a sulfonyl chloride precursor. One common method is the reaction of tetrahydrofuran with chlorosulfonic acid, followed by the addition of a propyl chain through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such reactions depending on the functional groups attached.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to maintain reaction conditions.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride depends on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This reactivity allows the compound to modify the function of these molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxolan-3-yl)propane-1-sulfonyl chloride: A similar compound with a slightly different structure, where the tetrahydrofuran ring is replaced with an oxolane ring.
2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride: Another related compound with a different alkyl chain attached to the sulfonyl chloride group.
Uniqueness
3-((Tetrahydrofuran-3-yl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C7H13ClO4S |
|---|---|
Molekulargewicht |
228.69 g/mol |
IUPAC-Name |
3-(oxolan-3-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO4S/c8-13(9,10)5-1-3-12-7-2-4-11-6-7/h7H,1-6H2 |
InChI-Schlüssel |
BFRHLHVFSGGXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


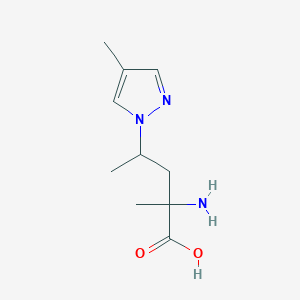
![1-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]cyclopropaneacetonitrile](/img/structure/B15327836.png)
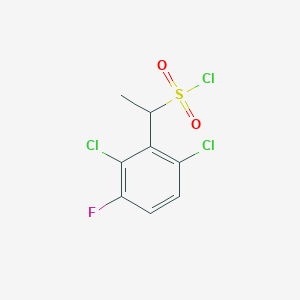
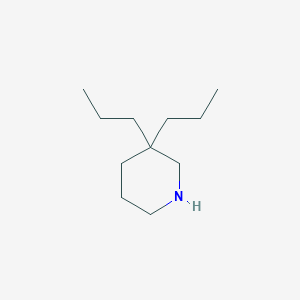
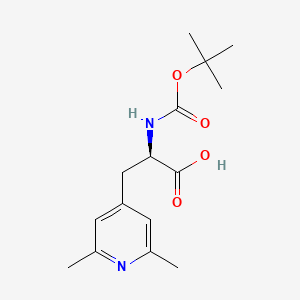
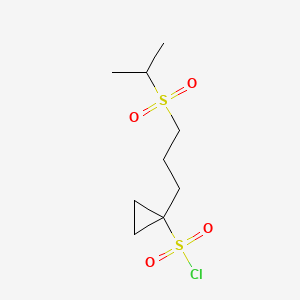
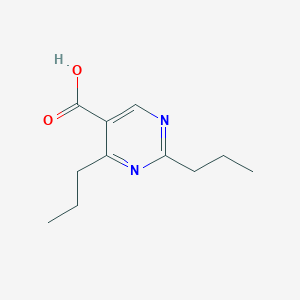
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)
